1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone
Overview
Description
1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Mechanism of Action
- By inhibiting AChE, this compound modulates cholinergic signaling, affecting cognitive processes, memory, and other neurological functions .
- The interaction involves electrostatic interactions, hydrogen bonding, and van der Waals forces between the compound and AChE .
- Dysregulation of AChE activity contributes to neurodegenerative diseases like Alzheimer’s, where synaptic loss and memory impairment occur .
- These properties impact bioavailability , determining how efficiently the compound reaches its target .
- In neurodegenerative diseases, maintaining optimal AChE activity is crucial for preserving cognitive function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine, a neurotransmitter . The interaction between this compound and acetylcholinesterase is significant as it can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the caspase pathway . Additionally, it can modulate gene expression by interacting with transcription factors, thereby influencing cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to acetylcholinesterase inhibits the enzyme’s activity, resulting in increased acetylcholine levels . Furthermore, it can alter gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At high doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Its localization and accumulation are influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been observed to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone typically involves the reaction of 1H-benzo[d][1,2,3]triazole with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with alkynes or azides to form larger heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under appropriate conditions.
Cycloaddition Reactions: Copper(I) catalysts are commonly used in cycloaddition reactions involving triazoles.
Major Products Formed:
Nucleophilic Substitution: Substituted triazole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced triazole derivatives with altered electronic properties.
Cycloaddition Reactions: Larger heterocyclic compounds with potential biological activities.
Scientific Research Applications
1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and antiviral activities.
Comparison with Similar Compounds
1-(1H-benzo[d][1,2,3]triazol-1-yl)methanol: A similar compound with a hydroxyl group instead of a chloro group.
1-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone: A similar compound with a carbonyl group instead of a chloro group.
1-(1H-benzo[d][1,2,3]triazol-1-yl)propane: A similar compound with a longer alkyl chain.
Uniqueness: 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone is unique due to the presence of both the triazole ring and the chloro group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The chloro group enhances its potential for nucleophilic substitution reactions, while the triazole ring provides stability and versatility in chemical modifications .
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-2-chloroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-5-8(13)12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWHQUFHZUCJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401433 | |
Record name | 1-(1H-Benzotriazol-1-yl)-2-chloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50531-70-9 | |
Record name | 1-(1H-Benzotriazol-1-yl)-2-chloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(α-Chloroacetyl)-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone in the context of the research paper?
A1: this compound serves as a crucial intermediate in the synthesis of new 1,2,3-triazoline and 1,2,3,4-tetrazole derivatives []. The research highlights its reactivity with sodium azide to yield 2-azido-1-(1H-benzo[d][1,2,3]triazol-1-yl) ethanone, a key precursor for the 1,3-dipolar cycloaddition reactions with various α,β-unsaturated carbonyl compounds and Schiff bases. This method offers a synthetic route to access diverse triazole and tetrazole derivatives, potentially leading to compounds with interesting biological activities.
Q2: How was this compound characterized in the study?
A2: The synthesized this compound was characterized using Fourier-transform infrared spectroscopy (FT-IR) to confirm its structural features []. The reaction progress and formation of the compound were monitored using thin-layer chromatography (TLC) with a benzene-methanol (4:1) solvent system []. While not specifically mentioned for this compound, the paper notes that some synthesized derivatives were further analyzed by 1H NMR spectroscopy and elemental analysis (C.H.N.S) for comprehensive structural elucidation [].
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